molecular formula C4H7NO3 B10759643 L-2-Amino-3-oxobutanoic acid

L-2-Amino-3-oxobutanoic acid

Cat. No.: B10759643
M. Wt: 117.10 g/mol
InChI Key: SAUCHDKDCUROAO-VKHMYHEASA-N
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Description

It belongs to the class of alpha-amino acids and is characterized by the presence of both an amino group and a keto group on the butanoic acid backbone . This compound is significant in various biochemical pathways and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-Ketobutyric Acid can be synthesized through several methods. One common approach involves the selective hydrolysis of racemic N-protected-2-aminobutyric acid using an acylase enzyme . This method ensures the production of optically active amino acids, which are crucial for pharmaceutical applications.

Industrial Production Methods: Industrial production of 2-Amino-3-Ketobutyric Acid often involves biotransformation processes using microbial alpha-transaminases . These enzymes facilitate the conversion of alpha-keto acids into L-alpha-amino acids, which are then further processed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-Ketobutyric Acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of 2-Amino-3-Ketobutyric Acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of 2-Amino-3-Ketobutyric Acid depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Properties

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

(2S)-2-amino-3-oxobutanoic acid

InChI

InChI=1S/C4H7NO3/c1-2(6)3(5)4(7)8/h3H,5H2,1H3,(H,7,8)/t3-/m0/s1

InChI Key

SAUCHDKDCUROAO-VKHMYHEASA-N

Isomeric SMILES

CC(=O)[C@@H](C(=O)O)N

Canonical SMILES

CC(=O)C(C(=O)O)N

physical_description

Solid

Origin of Product

United States

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